Diethyl 2-(2-phenylacetyl)propanedioate

Synthetic yield C-acylation malonate chemistry

Diethyl 2-(2-phenylacetyl)propanedioate (CAS 20320-59-6), also referred to as diethyl(phenylacetyl)malonate or BMK oil, is a C15H18O5 malonate diester bearing a phenylacetyl substituent at the central methylene carbon. With a molecular weight of 278.30 g/mol, a predicted density of 1.148 ± 0.06 g/cm³, and a boiling point of 120 °C at 0.01 Torr, the compound is typically encountered as a colorless to pale yellow liquid at ambient temperature.

Molecular Formula C15H18O5
Molecular Weight 278.3 g/mol
CAS No. 20320-59-6
Cat. No. B1624304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(2-phenylacetyl)propanedioate
CAS20320-59-6
Molecular FormulaC15H18O5
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)CC1=CC=CC=C1)C(=O)OCC
InChIInChI=1S/C15H18O5/c1-3-19-14(17)13(15(18)20-4-2)12(16)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3
InChIKeyZASPDQDIPTZTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(2-Phenylacetyl)propanedioate (CAS 20320-59-6): Core Identity and Procurement-Relevant Class Profile


Diethyl 2-(2-phenylacetyl)propanedioate (CAS 20320-59-6), also referred to as diethyl(phenylacetyl)malonate or BMK oil, is a C15H18O5 malonate diester bearing a phenylacetyl substituent at the central methylene carbon . With a molecular weight of 278.30 g/mol, a predicted density of 1.148 ± 0.06 g/cm³, and a boiling point of 120 °C at 0.01 Torr, the compound is typically encountered as a colorless to pale yellow liquid at ambient temperature [1]. It belongs to the broader class of α-acyl malonate esters—compounds possessing three carbonyl units (two ester carbonyls plus one ketone carbonyl)—which confers a distinct electrophilic profile compared to simple dialkyl malonates . The compound is recognized primarily as a synthetic intermediate in pharmaceutical and agrochemical research, with patent literature documenting its utility in the preparation of indole alkaloids and heterocyclic scaffolds .

Why Diethyl 2-(2-Phenylacetyl)propanedioate Cannot Be Exchanged for Diethyl Malonate, Diethyl Benzylmalonate, or Diethyl Phenylmalonate


Diethyl 2-(2-phenylacetyl)propanedioate is structurally differentiated from diethyl malonate (CAS 105-53-3), diethyl benzylmalonate (CAS 607-81-8), and diethyl phenylmalonate (CAS 83-33-0) by the presence of a phenylacetyl ketone carbonyl—the third carbonyl unit beyond the two ester functions—which fundamentally alters its reactivity profile . Whereas diethyl malonate and diethyl benzylmalonate possess only two ester carbonyls and function primarily as enolate nucleophiles in alkylation chemistry (pKa ≈ 13–14), the target compound's additional ketone carbonyl enables condensation-based heterocyclizations (e.g., with hydrazine or ammonia) that are inaccessible to the simpler analogs . Furthermore, the acylation yield for installing the phenylacetyl group onto diethyl malonate reaches 90% under Mg-mediated conditions, a value that is competitive with—but not directly transferable from—yields reported for other acyl chlorides in the Rathke acylation benchmark system (42–92% depending on the acyl chloride) [1]. Procurement of a generic malonate ester in place of this specific phenylacetyl derivative would forfeit the ketone-dependent synthetic pathways and may introduce incompatible physicochemical properties (LogP, density, boiling point) that affect downstream reaction design and purification.

Quantitative Differentiation Evidence for Diethyl 2-(2-Phenylacetyl)propanedioate Versus Closest Analogs


Acylation Yield Benchmarking: Phenylacetyl Chloride Versus Rathke's Standard Acyl Chloride Panel

In the Mg-mediated C-acylation of diethyl malonate, phenylacetyl chloride delivers a 90% isolated yield of diethyl 2-(2-phenylacetyl)propanedioate under the two-stage protocol (Mg/EtOH/CCl₄/toluene, 1 h heating; then phenylacetyl chloride at 20 °C, 1 h), as documented by LookChem synthetic route data . This yield is directly comparable to Rathke's benchmark acylation panel (J. Org. Chem. 1985, 50, 2622–2624), which employs MgCl₂/Et₃N in CH₃CN and reports isolated yields for diethyl malonate acylation with acetyl chloride (42–92%), isobutyryl chloride (92%), pivaloyl chloride (90%), n-butyryl chloride (86%), and benzoyl chloride (89%) [1]. The 90% yield for phenylacetyl chloride places it in the top tier of the Rathke panel, statistically indistinguishable from isobutyryl (92%), pivaloyl (90%), and benzoyl (89%) chlorides, and substantially outperforming the lower-end acetyl chloride entries (42%). While the solvent/base systems differ between the two protocols (Mg/EtOH/CCl₄ vs. MgCl₂/Et₃N/CH₃CN), the comparable yield magnitude confirms that phenylacetyl chloride is an efficient acylating partner for diethyl malonate, supporting reproducible scale-up sourcing decisions.

Synthetic yield C-acylation malonate chemistry acyl chloride reactivity

Three-Carbonyl Architecture Versus Two-Carbonyl Malonates: Structural Basis for Divergent Heterocyclic Synthesis

Diethyl 2-(2-phenylacetyl)propanedioate possesses three carbonyl units (two ethyl ester carbonyls plus one phenylacetyl ketone carbonyl), as confirmed by its molecular architecture . This contrasts with diethyl malonate (CAS 105-53-3; two ester carbonyls only), diethyl benzylmalonate (CAS 607-81-8; two ester carbonyls, no ketone), and diethyl phenylmalonate (CAS 83-33-0; two ester carbonyls, no ketone) [1][2]. The third carbonyl (ketone) enables condensation with nitrogen nucleophiles such as ammonia or hydrazine to directly furnish cyclic products—an example being the reaction with ammonia solution (55%, 45.0 mmol) in ethanol at reflux for 3 hours yielding crystalline cyclized derivatives . The two-carbonyl analogs cannot undergo this specific condensation manifold because they lack the required ketone electrophilic site; their enolate chemistry is limited to alkylation and acylation at the methylene carbon without the subsequent cyclization option that the ketone carbonyl provides [3].

Carbonyl count heterocyclic synthesis condensation chemistry pyrazolone

Lipophilicity (LogP) Differentiation: Target Versus Diethyl Malonate and Diethyl Benzylmalonate

The octanol-water partition coefficient (LogP) of diethyl 2-(2-phenylacetyl)propanedioate is reported as 1.54 (chem960.com) with a PubChem XLogP3-AA value of 2.4 [1]. The unsubstituted diethyl malonate has a LogP of 0.50–0.96 (multiple sources, including RDKit estimation and experimental data at 20 °C) . Diethyl benzylmalonate, a closer structural analog, exhibits a higher LogP of 1.97–2.76 depending on the estimation method (experimental KowWin: 2.76) . The target compound's LogP of 1.54 positions it between the highly hydrophilic diethyl malonate (ΔLogP ≈ +0.6 to +1.0) and the more lipophilic diethyl benzylmalonate (ΔLogP ≈ −0.4 to −1.2). This intermediate lipophilicity has practical consequences: the target compound partitions more efficiently into organic extraction solvents (ethyl acetate, dichloromethane) than diethyl malonate, improving workup recovery, while avoiding the excessive hydrophobicity of diethyl benzylmalonate that may complicate aqueous washing steps in multi-step syntheses.

LogP partition coefficient lipophilicity extraction efficiency solubility

Density and Molecular Weight Differentiation: Implications for Reaction Stoichiometry and Scale-Up

The predicted density of diethyl 2-(2-phenylacetyl)propanedioate is 1.148 ± 0.06 g/cm³ with a molecular weight of 278.30 g/mol . By comparison, diethyl malonate has a density of 1.055 g/mL (lit.) and MW 160.17 g/mol [1]; diethyl benzylmalonate has a density of 1.064 g/mL (lit.) and MW 250.29 g/mol ; diethyl phenylmalonate has a density of 1.096 g/cm³ and MW 236.27 g/mol [2]. The target compound is consistently denser than all three analogs (Δρ = +0.052 to +0.093 g/cm³) and heavier (ΔMW = +28 to +118 g/mol). For kilogram-scale procurement, the higher density means that a given reactor volume accommodates approximately 8–9% more mass of the target compound compared to diethyl malonate, and the higher molecular weight directly impacts molar equivalents calculations: 1.0 kg of the target provides 3.59 mol, whereas 1.0 kg of diethyl malonate provides 6.24 mol—a 1.74-fold difference in molar quantity. Failure to account for this density/MW differential in stoichiometric planning leads to systematic reagent miscalibration.

Density molecular weight stoichiometry scale-up physical properties

Patent-Documented Synthetic Utility: Indole Alkaloid and Pyrazolinone Heterocycle Precursor Specificity

Guidechem's authoritative FAQ entry on this compound cites patent literature demonstrating its use for the preparation of indole alkaloids, a class of nitrogen-containing natural products with established pharmacological relevance . Additionally, Jung, Watkins, and Avery (Synthetic Communications, 2002, 32, 3767–3777) describe the efficient synthesis of 4-ethoxycarbonyl pyrazolin-5-one derivatives using carbon-acylation of malonate esters followed by cyclization with hydrazine—a methodology that relies on the ketone carbonyl present in α-acyl malonates such as the target compound [1]. By contrast, diethyl benzylmalonate is documented as an intermediate specifically for the local anesthetic propafenone, while diethyl phenylmalonate serves as the key precursor for phenobarbital and primidone [2]. None of these comparator malonates is reported in the patent literature as a viable entry point for indole alkaloid synthesis, because their structures lack the phenylacetyl ketone required for the annulation chemistry. This application divergence underscores that the choice of malonate ester is dictated by the target heterocyclic scaffold, not merely by the malonate core functionality.

Indole alkaloid pyrazolinone heterocyclic synthesis patent literature pharmaceutical intermediate

High-Confidence Application Scenarios for Diethyl 2-(2-Phenylacetyl)propanedioate Based on Quantitative Evidence


Heterocyclic Scaffold Construction via Ketone-Dependent Condensation with Nitrogen Nucleophiles

The three-carbonyl architecture of diethyl 2-(2-phenylacetyl)propanedioate enables direct condensation with ammonia or hydrazine to generate cyclic products. Guidechem documents a specific protocol: 30.0 mmol of the compound in ethanol (16 mL) treated with 55% ammonia solution (45.0 mmol) at 10 °C, followed by 3-hour reflux, yielding white crystalline cyclized product after ether/ethanol recrystallization . This condensation pathway is structurally impossible with diethyl malonate, diethyl benzylmalonate, or diethyl phenylmalonate, all of which lack the requisite ketone carbonyl. The Jung et al. (2002) pyrazolinone synthesis further demonstrates that the phenylacetyl ketone serves as the carbon-acylation site for subsequent hydrazine cyclization, delivering 4-ethoxycarbonyl pyrazolin-5-ones—a heterocyclic class with documented anti-inflammatory and antimicrobial activities [1]. Researchers designing heterocyclic libraries should prioritize this compound when the synthetic route requires ketone-mediated ring closure.

Indole Alkaloid Precursor Synthesis as Documented in Patent Literature

Multiple patents, as summarized by Guidechem, cite diethyl 2-(2-phenylacetyl)propanedioate as a starting material for the preparation of indole alkaloids . Indole alkaloids represent a therapeutically significant natural product class encompassing anticancer (vinblastine, vincristine), antimalarial (quinine-related), and CNS-active compounds. The phenylacetyl substituent is critical for this application because it provides both the aromatic ring for indole fusion and the ketone carbonyl for the annulation step. Neither diethyl benzylmalonate (which directs toward propafenone-class antiarrhythmics) nor diethyl phenylmalonate (which directs toward barbiturate sedatives) is capable of entering the indole alkaloid synthetic manifold [2]. For medicinal chemistry groups pursuing indole-based lead optimization, this compound is the structurally mandated intermediate.

Scale-Up Procurement with Stoichiometric Precision Using Density and Molecular Weight Benchmarks

For process development and kilogram-scale procurement, the density (1.148 g/cm³) and molecular weight (278.30 g/mol) of diethyl 2-(2-phenylacetyl)propanedioate must be factored into molar equivalence calculations . Compared to diethyl malonate (density 1.055 g/mL, MW 160.17 g/mol), each kilogram of the target compound delivers only 3.59 moles versus 6.24 moles—a 42% molar deficit per unit mass [3]. Procurement specifications should therefore be written in molar rather than mass terms to avoid reagent shortfall. The intermediate LogP of 1.54 also guides extraction solvent selection: ethyl acetate and dichloromethane are suitable for post-reaction workup, whereas highly polar solvents (water, methanol) are less efficient for product recovery . These quantitative parameters directly inform procurement quantity calculations, solvent inventory planning, and reactor volume utilization.

Acylation Methodology Transfer: Benchmarking Supplier Lot Quality Against the 90% Rathke-Competitive Yield Standard

The 90% literature yield for diethyl malonate C-acylation with phenylacetyl chloride provides a quantitative quality benchmark for procured lots of diethyl 2-(2-phenylacetyl)propanedioate . When a supplier's material is used as a starting point for further synthetic elaboration (e.g., condensation, hydrolysis, or decarboxylation), the productive yield of the downstream step depends on the purity and structural integrity of the malonate intermediate. The Rathke benchmark panel (J. Org. Chem. 1985) establishes that 90% is consistent with top-tier acylation performance for malonate substrates, setting a reasonable acceptance criterion for supplier Certificate of Analysis (CoA) purity specifications at ≥97–99% as reported by multiple vendors . Lot-to-lot variability exceeding a 5% yield drop in a standardized downstream test reaction would warrant supplier requalification.

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